N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide is a complex organic compound that features a benzoxazole ring fused with a bromopyridine moiety and a phenylcyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Bromination of Pyridine: The bromination of pyridine can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The bromopyridine and benzoxazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond between the cyclopentanecarboxylic acid and the coupled intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide involves binding to specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The bromopyridine moiety may interact with aromatic residues in the binding site, while the benzoxazole ring can form hydrogen bonds with polar residues. This binding can trigger a cascade of signaling events within the cell, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide
- N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 5-Bromopyridine-3-boronic acid
Uniqueness
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentanecarboxamide is unique due to its combination of a benzoxazole ring with a bromopyridine moiety and a phenylcyclopentanecarboxamide group. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and material science research.
Properties
Molecular Formula |
C24H20BrN3O2 |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H20BrN3O2/c25-18-12-16(14-26-15-18)22-28-20-13-19(8-9-21(20)30-22)27-23(29)24(10-4-5-11-24)17-6-2-1-3-7-17/h1-3,6-9,12-15H,4-5,10-11H2,(H,27,29) |
InChI Key |
PAOILKGNVMMLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
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